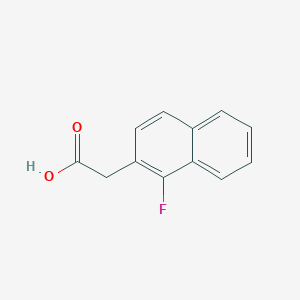
6-Chloro-2-ethyl-7-methyl-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-ethyl-7-methyl-7H-purine is a heterocyclic compound with the molecular formula C8H9ClN4. It belongs to the purine family, which is a class of organic compounds widely found in nature and essential for various biological processes. This compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the 2nd position, and a methyl group at the 7th position on the purine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-ethyl-7-methyl-7H-purine typically involves the chlorination of a purine precursor followed by alkylation reactions. One common method includes the reaction of 6-chloropurine with ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-Chloro-2-ethyl-7-methyl-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives.
Alkylation and Acylation: The nitrogen atoms in the purine ring can participate in alkylation and acylation reactions to form N-alkyl and N-acyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like ethanol or DMF.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride in methanol is commonly employed.
Major Products Formed
Substitution: Formation of 6-amino-2-ethyl-7-methyl-7H-purine, 6-thio-2-ethyl-7-methyl-7H-purine, etc.
Oxidation: Formation of this compound-2,6-dione.
Reduction: Formation of 6-chloro-2-ethyl-7-methyl-7H-dihydropurine.
科学的研究の応用
6-Chloro-2-ethyl-7-methyl-7H-purine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives and heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-Chloro-2-ethyl-7-methyl-7H-purine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The chlorine atom at the 6th position enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity. Additionally, the compound can intercalate into DNA, disrupting its structure and function.
類似化合物との比較
Similar Compounds
6-Chloropurine: Lacks the ethyl and methyl groups, making it less hydrophobic and less reactive.
2-Ethyl-7-methylpurine: Lacks the chlorine atom, resulting in different reactivity and biological activity.
7-Methyl-6-thiopurine: Contains a sulfur atom instead of chlorine, leading to different chemical properties and applications.
Uniqueness
6-Chloro-2-ethyl-7-methyl-7H-purine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom enhances its potential as an enzyme inhibitor, while the ethyl and methyl groups increase its hydrophobicity, affecting its interaction with biological membranes and macromolecules.
特性
分子式 |
C8H9ClN4 |
|---|---|
分子量 |
196.64 g/mol |
IUPAC名 |
6-chloro-2-ethyl-7-methylpurine |
InChI |
InChI=1S/C8H9ClN4/c1-3-5-11-7(9)6-8(12-5)10-4-13(6)2/h4H,3H2,1-2H3 |
InChIキー |
BIYGCNQTIDQSDG-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(C(=N1)Cl)N(C=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(Cyclopropanecarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B15069613.png)
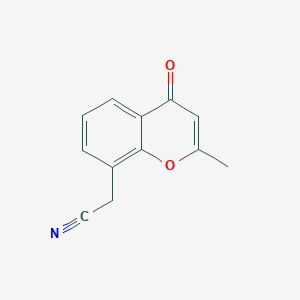
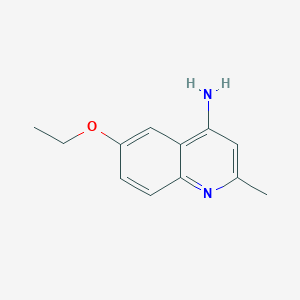
![4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15069640.png)
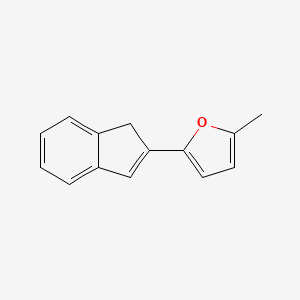
![1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol](/img/structure/B15069650.png)
![4H-Benzo[a]quinolizin-4-one](/img/structure/B15069655.png)


![Methyl 2-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B15069686.png)

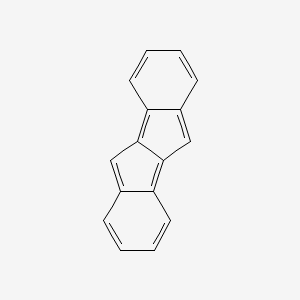
![N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B15069702.png)
